Di(piperidin-1-yl)methanethione

概要

説明

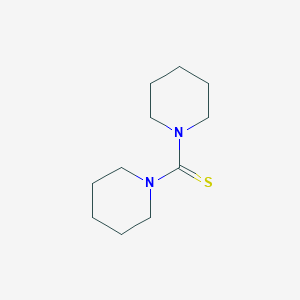

Di(piperidin-1-yl)methanethione is an organosulfur compound with the molecular formula C₁₁H₂₀N₂S. It consists of two piperidine rings connected by a methanethione group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

Di(piperidin-1-yl)methanethione can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .

化学反応の分析

Oxidation Reactions

The methanethione group undergoes oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions. These reactions are critical for synthesizing oxidized derivatives with modified electronic properties.

Reduction Reactions

Reduction of the thioamide group converts it to a methylene group. Lithium aluminum hydride (LAH) or sodium borohydride are typical reducing agents. This transformation simplifies the molecule, yielding derivatives with potential applications in organic synthesis.

Substitution Reactions

The piperidine rings undergo electrophilic substitution. Alkyl halides or acyl chlorides react with the nitrogen atoms, forming alkylated or acylated derivatives. For example, reaction with tert-butyl phenyl(phenylcarbonothioyl) carbamate and morpholine in the presence of K₃PO₄ produces phenyl(piperidin-1-yl)methanethione in 63% yield .

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction involves di(piperidin-1-yl)methanethione and phenyl boronic acid . Key steps include:

-

Desulfurization using Ag₂CO₃ to form a Pd-carbene intermediate.

-

Transmetallation with boronic acid under TFE solvent and Na₂CO₃ base .

The reaction yields phenyl(piperidin-1-yl)methanone (93% yield) via hydrolysis of the intermediate .

Copper-Catalyzed Coupling

Thioamides like this compound can couple with diazocarbonyl compounds using CuBr catalyst . This reaction selectively forms amidinium salts or diaryl ketones without competing cyclopropanation pathways . For example, coupling with diazocarbonyl compounds under DCE solvent at 40°C produces substituted ketones .

Amidinium Salt Formation

Under specific conditions (e.g., adding HOTf ), the intermediate from Suzuki coupling generates amidinium salts (98% yield). This is confirmed by X-ray crystallography .

Comparison of Key Reactions

Mechanistic Insights

The Pd-carbene intermediate formed via desulfurization is central to Suzuki coupling . Copper-catalyzed reactions rely on thioamide activation, enabling selective C–C bond formation without side reactions . Piperidine rings enhance nucleophilicity, facilitating electrophilic substitution .

科学的研究の応用

Chemical Applications

1. Organic Synthesis:

Di(piperidin-1-yl)methanethione serves as a valuable reagent in organic synthesis. It is utilized in multiple chemical reactions, including:

- Catalysis: Acts as a catalyst in reactions such as the Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds between aryl boronic acids and thioureas .

- Synthesis of Thioamides: The compound is involved in the synthesis of various thioamide derivatives, showcasing its versatility in generating sulfur-containing compounds .

2. Mechanistic Insights:

The mechanism of action involves interaction with various molecular targets, enhancing biological activity through improved binding to receptors or enzymes. This characteristic makes it a subject of interest for further mechanistic studies.

Biological Applications

1. Antimicrobial and Antifungal Properties:

Research indicates that this compound exhibits antimicrobial and antifungal activity, making it a candidate for developing new antimicrobial agents. Its efficacy against specific pathogens can be explored through structured bioassays.

2. Neuroprotective Potential:

The compound is being investigated for its neuroprotective properties. Preliminary studies suggest it may play a role in drug design aimed at treating neurodegenerative diseases by modulating pathways related to neuronal health .

Medicinal Chemistry

1. Drug Design:

this compound is being explored for its potential in drug formulation. Its structural properties allow it to act as a scaffold for designing new pharmaceuticals targeting various diseases, particularly those involving the endocannabinoid system .

2. Case Studies:

Several case studies have documented the synthesis and application of derivatives based on this compound:

- Synthesis of Amidinium Salts: A study demonstrated its effectiveness in synthesizing amidinium salts through palladium-catalyzed reactions, yielding high percentages of desired products .

- Inhibition Studies: Compounds derived from this compound have shown inhibition of enzymes like monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), which are critical in pain and anxiety modulation .

作用機序

The mechanism of action of di(piperidin-1-yl)methanethione involves its interaction with various molecular targets and pathways. The piperidine rings are known to enhance the compound’s biological activity by improving its interaction with biological targets. This interaction can lead to various effects, such as inhibition of enzyme activity or modulation of receptor function .

類似化合物との比較

Di(piperidin-1-yl)methanethione can be compared with other similar compounds, such as:

Bis(piperidin-1-yl)methanone: Similar structure but with a carbonyl group instead of a methanethione group.

N,N’-Di(piperidin-1-yl)thiourea: Contains a thiourea group instead of a methanethione group.

1,1’-Thiocarbonyl-di-piperidine: Another thiocarbonyl derivative with similar properties.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

生物活性

Di(piperidin-1-yl)methanethione (DPMT) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of DPMT, focusing on its antimicrobial, antifungal, and potential neuroprotective properties, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

DPMT is characterized by its piperidine rings and a methanethione functional group. The molecular formula is , and it has a molecular weight of 212.36 g/mol. The compound's structure enhances its interaction with biological targets, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀N₂S |

| Molecular Weight | 212.36 g/mol |

| CAS Number | 1013-92-9 |

| Solubility | Soluble in organic solvents |

Antimicrobial and Antifungal Properties

Research has indicated that DPMT exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of DPMT, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that DPMT inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating promising antimicrobial potential .

Neuroprotective Effects

DPMT has also been explored for its neuroprotective properties. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.

The neuroprotective effects of DPMT are believed to stem from its ability to modulate various signaling pathways involved in cell survival and apoptosis. The compound may enhance the expression of neurotrophic factors, which support neuronal health and function.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Effective against fungal pathogens | |

| Neuroprotective | Protection against oxidative stress |

The mechanism by which DPMT exerts its biological effects involves interaction with specific molecular targets within cells. The piperidine moieties enhance binding affinity to enzymes and receptors, leading to modulation of their activity. This can result in:

- Inhibition of Enzyme Activity : DPMT may inhibit key enzymes involved in microbial metabolism.

- Receptor Modulation : It may act on neurotransmitter receptors, contributing to its neuroprotective effects.

Comparative Analysis with Related Compounds

DPMT can be compared to other piperidine derivatives to understand its unique properties better. For instance:

- Bis(piperidin-1-yl)methanone : Similar structure but contains a carbonyl group; primarily studied for analgesic properties.

- N,N’-Di(piperidin-1-yl)thiourea : Exhibits different biological activities due to the presence of a thiourea group.

Table 3: Comparison with Similar Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Thioamide | Antimicrobial |

| Bis(piperidin-1-yl)methanone | Ketone | Analgesic |

| N,N’-Di(piperidin-1-yl)thiourea | Thiourea | Anticancer |

特性

IUPAC Name |

di(piperidin-1-yl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2S/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOSIBHMBCFJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501350 | |

| Record name | Di(piperidin-1-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-92-9 | |

| Record name | Di(piperidin-1-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。